2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile
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Description
2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile is a useful research compound. Its molecular formula is C12H9ClF3N5 and its molecular weight is 315.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets to exert their biological activities .
Mode of Action
Trifluoromethylpyridines are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties likely contribute to the compound’s interaction with its targets.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The effects on these pathways likely result from the compound’s interaction with its targets.
Result of Action
The unique physicochemical properties of trifluoromethylpyridines are thought to contribute to their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.
Properties
IUPAC Name |
2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5/c13-10-3-9(12(14,15)16)7-21-11(10)20-2-1-19-6-8(4-17)5-18/h3,6-7,19H,1-2H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAFXMNRAKBYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC=C(C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.